molecular formula C18H18N2O2 B13905203 4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol

4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol

Katalognummer: B13905203
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: KXAAIPFSUGPVMQ-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol is a complex organic compound with a molecular formula of C18H18N2O2. This compound is characterized by its unique structure, which includes a bipyridine core and a methoxyphenol group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with a bipyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol apart from similar compounds is its unique combination of a bipyridine core and a methoxyphenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C18H18N2O2

Molekulargewicht

294.3 g/mol

IUPAC-Name

3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol

InChI

InChI=1S/C18H18N2O2/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15/h2,5-8,10-12,21H,3-4,9H2,1H3/b14-10+

InChI-Schlüssel

KXAAIPFSUGPVMQ-GXDHUFHOSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)O)/C=C/2\CCCN=C2C3=CN=CC=C3

Kanonische SMILES

COC1=C(C=CC(=C1)O)C=C2CCCN=C2C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.